4-Amino-3-nitrobenzamidoxime
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Overview
Description
4-Amino-3-nitrobenzamidoxime is an organic compound with the molecular formula C7H8N4O3 It is a derivative of benzamidoxime, characterized by the presence of an amino group at the 4-position and a nitro group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrobenzamidoxime typically involves the following steps:
Nitration: The starting material, 4-Aminobenzamidoxime, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrobenzamidoxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-3-aminobenzamidoxime.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: 4-Nitroso-3-nitrobenzamidoxime, 4-Nitro-3-nitrobenzamidoxime.
Scientific Research Applications
4-Amino-3-nitrobenzamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving nitro and amino groups.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitrobenzamidoxime involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the amidoxime group.
4-Amino-3-nitrobenzamide: Similar structure but with an amide group instead of the amidoxime group.
4-Amino-3-nitrobenzylamine: Similar structure but with a benzylamine group instead of the amidoxime group.
Uniqueness
4-Amino-3-nitrobenzamidoxime is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with the amidoxime functional group. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
4-amino-N'-hydroxy-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRXCANKIGMPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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